molecular formula C11H9ClN2O4 B13922713 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one

4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B13922713
M. Wt: 268.65 g/mol
InChI Key: ALOUJLYKDUBSIX-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Methoxylation: Introduction of a methoxy group.

    Methylation: Addition of a methyl group.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-Chloro-6-methoxy-1-methyl-3-aminoquinolin-2(1H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: A simpler quinoline derivative with antimicrobial properties.

    6-Methoxyquinoline: Known for its use in the synthesis of pharmaceuticals.

    3-Nitroquinoline: Studied for its potential anticancer activities.

Uniqueness

4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not observed in simpler quinoline derivatives.

Properties

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

4-chloro-6-methoxy-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C11H9ClN2O4/c1-13-8-4-3-6(18-2)5-7(8)9(12)10(11(13)15)14(16)17/h3-5H,1-2H3

InChI Key

ALOUJLYKDUBSIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C(C1=O)[N+](=O)[O-])Cl

Origin of Product

United States

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